
Theviridoside
Overview
Description
Theviridoside is a naturally occurring iridoid glycoside with the molecular formula C₁₇H₂₄O₁₁ and a molecular weight of 404.37 g/mol . It is characterized by a cyclopenta[c]pyran core esterified with a methyl group and glycosylated with a hexose moiety, typically β-D-glucopyranose . The compound is prominently found in plants of the Apocynaceae (e.g., Thevetia peruviana) and Bignoniaceae (e.g., Adenocalymma marginatum) families, where it contributes to biological activities such as PDE-5 inhibition (though inactive in isolation) and ecological interactions . Its structural identification relies on NMR spectroscopy (e.g., δ 3.75 ppm for the methyl ester, δ 5.55 ppm for the hemiacetal proton) and mass spectrometry, showing a [M−H]⁻ ion at m/z 403 and a characteristic fragment at m/z 241 due to neutral loss of hexose .
Preparation Methods
Synthetic Routes and Reaction Conditions: Theviridoside can be isolated from the leaves of Cerbera odollam through aqueous extraction. The isolation process involves counter-current chromatography (CCC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for chemical profiling . Semi-synthetic derivatization of theveside, a related compound, can be achieved in a single step under protection group-free conditions .
Industrial Production Methods: Industrial production of this compound is not extensively documented. the extraction from natural sources and subsequent purification using chromatographic techniques are the primary methods employed.
Chemical Reactions Analysis
Types of Reactions: Theviridoside undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as 6’-O-cyclopropanoylthis compound, 10-O-hydroxybenzoylthis compound, and 10-O-vanilloylthis compound .
Scientific Research Applications
Chemical Properties and Isolation
Theviridoside was first isolated from the stem bark of Thevetia peruviana, with its structure confirmed through chemical degradation methods . It exhibits a molecular formula of C₁₃H₁₈O₇ and a molecular weight of 286 g/mol, which contributes to its biological activities .
Anti-inflammatory Activity
Research has demonstrated that this compound possesses significant anti-inflammatory properties. In studies involving animal models, it was shown to reduce paw edema and inflammatory markers such as iNOS, TNF-α, COX-2, and NF-κB at doses ranging from 25 to 100 mg/kg . These findings suggest its potential use in treating inflammatory conditions.
Cytotoxic Effects
This compound and its semi-synthetic derivatives have been evaluated for cytotoxicity against various cancer cell lines. For instance, derivatives exhibited moderate cytotoxicity against HCT-116 (colon cancer) and A375 (skin cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation . This positions this compound as a candidate for further development in cancer therapeutics.
Traditional Medicine
In traditional practices, this compound is recognized for its cardiotonic and diuretic effects. The leaves of Thevetia peruviana are utilized in folk medicine across various cultures for their purported health benefits . This underscores the importance of ethnopharmacological studies to validate traditional uses scientifically.
Case Studies and Research Findings
Mechanism of Action
Theviridoside exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase pump, leading to increased intracellular calcium levels . This inhibition activates multiple signaling pathways, resulting in various biological effects, including cell cycle arrest and apoptosis in cancer cells . The compound also inhibits the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Iridoids
Theviridoside belongs to a broader class of iridoid glycosides, which vary in glycosylation patterns, aglycone modifications, and substituents. Below is a detailed comparison with key analogues:
Table 1: Comparative Analysis of this compound and Related Compounds
Glycosylation Patterns
This compound derivatives often differ in glycosylation:
- Dihexosides (e.g., Compounds 2 and 5 in ): These contain two additional hexose units, increasing molecular weight to m/z 725. They fragment sequentially, losing hexoses (m/z 727 → 565 → 403 → 241) .
- Hexosides (e.g., Compound 10): A single hexose addition results in m/z 565, with fragmentation to m/z 241 .
Aglycone Modifications
- Chlorination : Chlorinated derivatives (e.g., Compounds 3, 4, 6, 9) exhibit a mass increase of ~34–36 amu compared to this compound, with fragments such as m/z 385 .
- Dimerization : Methyl-theviridoside aglycon dimer (Compound 7) shows a complex fragmentation pattern (m/z 659 → 402 → 241), indicating dimerization via ester linkages .
Functional Group Variations
- Theveside : Unlike this compound, Theveside lacks the methyl ester (replaced by a free carboxylic acid), reducing its molecular weight to 374.34 g/mol and altering polarity .
- 8-Epiloganin : Epimerization at C8 changes the spatial arrangement of the iridoid core, influencing biological activity and metabolic stability .
Biological Activity
Theviridoside is a natural iridoid glucoside identified primarily in the leaves of the plant Cerbera odollam and other species within the Apocynaceae family. It has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, antifungal, and antiviral properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 404.1319 g/mol. The structure consists of a cyclopentane ring fused with a cyclohexane ring, characteristic of iridoid glycosides. Its chemical properties facilitate various biological interactions that are critical for its pharmacological effects.
Biological Activities
1. Anti-Cancer Activity:
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins .
2. Anti-Inflammatory Effects:
this compound has shown significant anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
3. Antifungal Activity:
In antifungal assays, this compound demonstrated effectiveness against several fungal strains, including Candida albicans. Its mechanism involves disrupting fungal cell membrane integrity, which leads to cell lysis .
4. Antiviral Properties:
The compound has been evaluated for its antiviral effects against viruses such as herpes simplex virus (HSV). Studies indicate that it may inhibit viral replication by interfering with viral entry into host cells .
This compound's biological activities are attributed to its ability to modulate various signaling pathways:
- Apoptosis Induction: It triggers apoptosis in cancer cells via mitochondrial pathways.
- Cytokine Modulation: Reduces the expression of inflammatory markers.
- Membrane Disruption: Alters the integrity of fungal cell membranes leading to cell death.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Breast Cancer Study: In a controlled experiment, MCF-7 cells treated with this compound showed a significant reduction in viability compared to untreated controls (p < 0.05). Flow cytometry analysis confirmed increased apoptosis rates .
- Inflammatory Disease Model: In an animal model of arthritis, administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory cytokines in serum samples .
Data Summary
The following table summarizes key findings from various studies on this compound:
Q & A
Basic Research Questions
Q. What are the foundational methodologies for synthesizing and characterizing Theviridoside in laboratory settings?
- Methodological Answer : Synthesis typically involves isolation from natural sources (e.g., plant extracts) or chemical synthesis via stepwise reactions. Characterization requires spectroscopic techniques (NMR, IR) for structural elucidation and HPLC for purity validation. Reproducibility hinges on documenting reaction conditions (solvents, catalysts, temperature) and adhering to protocols for analytical calibration .
Q. How can researchers design initial experiments to assess this compound’s physicochemical properties (e.g., solubility, stability)?
- Methodological Answer : Use a factorial design to test solubility in polar/nonpolar solvents under varied pH and temperature. Stability studies involve accelerated degradation assays (e.g., exposure to heat, light, or oxidizing agents) followed by HPLC or mass spectrometry to quantify degradation products. Include controls and triplicate measurements to ensure reliability .
Q. What strategies are effective for conducting a systematic literature review on this compound’s known bioactivities?
- Methodological Answer : Employ keyword combinations (e.g., "this compound AND biosynthesis," "this compound AND pharmacokinetics") across databases like PubMed, SciFinder, and Web of Science. Prioritize peer-reviewed journals and exclude non-academic sources (e.g., BenchChem). Use citation management tools to track gaps, such as understudied mechanisms or conflicting results .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s reported bioactivity across studies?
- Methodological Answer : Apply meta-analysis frameworks to compare experimental variables (e.g., cell lines, dosage, assay protocols). For in vitro studies, validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For in vivo discrepancies, consider species-specific metabolism or bioavailability differences. Document methodological variations in a comparative table to identify confounding factors .
Q. What experimental frameworks are recommended for elucidating this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine multi-omics approaches: transcriptomics (RNA-seq) to identify gene expression changes, proteomics (LC-MS/MS) for protein interaction networks, and metabolomics (NMR) to track metabolic shifts. Use CRISPR-Cas9 knockout models or siRNA silencing to validate target pathways. Dose-response curves and time-course analyses are critical for causality .
Q. How can researchers optimize in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?
- Methodological Answer : Employ pharmacokinetic modeling (e.g., non-compartmental analysis) using plasma concentration-time data. For toxicity, follow OECD guidelines: acute/chronic dosing in rodent models, histopathological assessments, and biomarker profiling (e.g., liver/kidney function tests). Include sham controls and blinded analyses to mitigate bias .
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in preclinical trials?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. For multivariate data (e.g., efficacy vs. toxicity), apply principal component analysis (PCA) or machine learning algorithms (random forests) to identify predictive variables. Ensure power analysis is conducted a priori to determine sample size adequacy .
Q. Methodological Design & Validation
Q. How to formulate a hypothesis-driven research question on this compound’s role in a specific disease pathway?
- Methodological Answer : Apply the PICOT framework:
- P opulation (e.g., cancer cell lines),
- I ntervention (this compound treatment),
- C omparison (standard chemotherapy),
- O utcome (apoptosis rate),
- T ime (48-hour exposure).
Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance .
Q. What validation protocols are critical for ensuring reproducibility in this compound research?
- Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies: detailed reporting of experimental parameters (e.g., compound batch, animal strain). Use internal replication (e.g., triplicate experiments) and external validation via independent labs. Share raw data and protocols in open-access repositories to facilitate peer verification .
Q. Data Analysis & Interpretation
Q. How to resolve inconsistencies between computational predictions and empirical data for this compound’s binding affinity?
- Methodological Answer : Re-run docking simulations with updated crystallographic protein structures or molecular dynamics to account for conformational flexibility. Validate in silico results via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with mutagenesis studies to confirm binding site relevance .
Q. What bioinformatics tools are recommended for integrating this compound’s multi-omics data into a cohesive model?
- Methodological Answer : Use Cytoscape for network analysis of protein-protein interactions, MetaboAnalyst for metabolic pathway mapping, and GSEA (Gene Set Enrichment Analysis) to link transcriptomic data to biological processes. Apply Bayesian statistics or pathway enrichment tools to identify convergent mechanisms .
Properties
IUPAC Name |
methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-25-14(23)8-6-26-15(10-7(4-18)2-3-17(8,10)24)28-16-13(22)12(21)11(20)9(5-19)27-16/h2,6,9-13,15-16,18-22,24H,3-5H2,1H3/t9-,10+,11-,12+,13-,15+,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBMLOLBWUOZGG-DOFVRBEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1(CC=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@]1(CC=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946065 | |
Record name | Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23407-76-3 | |
Record name | Theviridoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023407763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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